1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea
Description
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a synthetic organic compound featuring a urea core linked to a tetrahydrofuran (THF) ring and a thiophen-3-yl-substituted cyclopentyl group. Its molecular formula is C16H24N2O2S, with a molecular weight of 308.4 g/mol.
Properties
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-15(17-10-14-4-3-8-20-14)18-12-16(6-1-2-7-16)13-5-9-21-11-13/h5,9,11,14H,1-4,6-8,10,12H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGADIKOFMAPVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)NCC2CCCO2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 294.41 g/mol. The structural components include:
- Tetrahydrofuran moiety : A five-membered ether ring that may influence solubility and biological interactions.
- Thiophene ring : A heterocyclic aromatic compound that enhances pharmacological properties.
- Cyclopentyl group : Contributes to the overall conformation and potential interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with urea functionalities, particularly those containing thiophene and tetrahydrofuran moieties, exhibit a diverse range of biological activities, including:
- Antimicrobial : Exhibits activity against various bacterial strains.
- Antifungal : Effective against certain fungal pathogens.
- Anti-inflammatory : Potential to modulate inflammatory responses.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various urea derivatives, including those similar to this compound. Results showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Potential
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, it was found to have a GI50 (the concentration required to inhibit cell growth by 50%) of approximately 25 μM against various cancer cell lines, suggesting a promising anticancer profile .
Anti-inflammatory Effects
Research demonstrated that urea derivatives could inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases. This compound specifically showed a reduction in TNF-alpha levels in treated cells, highlighting its anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the tetrahydrofuran and thiophene rings can significantly impact biological activity. For instance:
- Substitution on the thiophene ring : Enhancements in potency were observed with specific substituents that increase electron density.
- Cyclopentyl modifications : Altering the size or electronic properties of the cyclopentyl group can improve binding affinity to target proteins.
Data Summary Table
| Biological Activity | Compound Structure | Key Findings |
|---|---|---|
| Antimicrobial | Urea derivatives | Significant inhibition of bacterial growth |
| Anticancer | Similar compounds | GI50 ~ 25 μM against multiple cancer lines |
| Anti-inflammatory | Urea derivatives | Reduced TNF-alpha levels in vitro |
Comparison with Similar Compounds
Thiophene Positional Isomers
Key Insight : The thiophene’s substitution position (2- vs. 3-) significantly impacts biological interactions. The 3-position in the target compound may enhance binding to planar enzymatic pockets, whereas 2-substituted analogs favor interactions with shallower sites .
Urea-Linked Heterocyclic Derivatives
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 1-(4-Fluorobenzyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | Fluorobenzyl group replaces THF | Fluorine’s electronegativity increases metabolic stability and bioavailability. | Studied for enzyme inhibition and receptor modulation . |
| 1-(2-Methoxyethyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea (CAS 2034452-41-8) | Methoxyethyl instead of THF | Methoxy group enhances solubility but reduces rigidity compared to THF. | Explored as a precursor in anticancer agent synthesis . |
Key Insight : Oxygen-containing groups (e.g., THF, methoxy) improve aqueous solubility, while aromatic substituents (e.g., fluorobenzyl) enhance target affinity. The THF moiety in the target compound balances both properties, making it versatile for drug design .
Ring System Modifications
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 1-Phenyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea | Pyridine replaces cyclopentyl | Pyridine’s nitrogen atom introduces basicity, altering pharmacokinetics. | Shows reduced binding affinity compared to cyclopentyl analogs . |
| 1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea | Linear pentyl chain instead of cyclopentyl | Flexible chain reduces steric hindrance but increases conformational entropy. | Exhibits anti-inflammatory effects but lower potency than rigid analogs . |
Key Insight : Rigid cyclic systems (e.g., cyclopentyl) improve target selectivity by reducing entropy penalties during binding, whereas flexible chains or aromatic heterocycles (e.g., pyridine) may compromise specificity .
Q & A
Q. How can structure-activity relationship (SAR) studies improve potency while minimizing off-target effects?
- Answer :
- Systematic Substituent Scanning : Replace thiophene with furan or pyridine; assess IC50 shifts .
- Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to identify off-targets .
- Crystallography : Solve co-crystal structures to guide rational design (e.g., optimizing H-bond donors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
